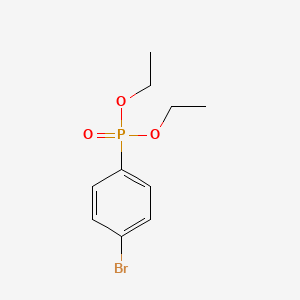

Diethyl (4-bromophenyl)phosphonate

Description

Historical Context and Evolution of Organophosphorus Chemistry

The study of organophosphorus compounds (OPs) has roots stretching back nearly two centuries, but the field experienced a dramatic expansion in the mid-20th century. rsc.org Initial discoveries laid the groundwork, but it was in the 1930s and 1940s that research intensified significantly. This era saw a dual path of development: one focused on creating effective insecticides with lower mammalian toxicity, and the other, driven by military objectives, aimed at producing highly toxic chemical warfare agents like Tabun and Sarin. rsc.org This period of intense research led to the synthesis of hundreds of OP compounds. The use of organophosphorus insecticides peaked in the 1970s, largely replacing organochlorine pesticides that were being phased out due to their environmental persistence. rsc.org The rapid progress in the latter half of the 20th century established OPs as a cornerstone in synthetic chemistry and agriculture. organicchemistrydata.org

Structural Features and Classification of Organophosphonates

Organophosphorus compounds are broadly defined as organic compounds containing phosphorus. rsc.org A key point of classification is the oxidation state of the phosphorus atom, with phosphorus(V) and phosphorus(III) derivatives being the most common. rsc.org Organophosphonates fall under the phosphorus(V) category.

Organophosphonates are characterized by the presence of at least one direct carbon-phosphorus (C-P) bond. Their general structure is RP(=O)(OR')₂, featuring a central pentavalent phosphorus atom double-bonded to one oxygen atom, single-bonded to a carbon atom of an organic group (R), and single-bonded to two alkoxy or aryloxy groups (OR'). cymitquimica.com

The Carbon-Phosphorus (C-P) Bond: Stability and Significance

The defining feature of a phosphonate (B1237965) is the carbon-phosphorus (C-P) bond. This covalent bond is chemically very stable and resistant to hydrolysis and thermal degradation. youtube.com This stability is a key reason for the widespread use of phosphonates in applications requiring robust molecules, such as flame retardants and certain herbicides. chembk.com While stable, the C-P bond can be cleaved by specific enzymes, such as the C-P lyase complex found in various microorganisms, which allows them to utilize phosphonates as a phosphorus source. organic-chemistry.org The formation of C-P bonds is a critical step in the synthesis of these compounds, often achieved through methods like the Michaelis-Arbuzov reaction or transition metal-catalyzed cross-coupling reactions. nih.govresearchgate.net

Distinction from Phosphates and Phosphinates

The classification of organophosphorus compounds can be nuanced, hinging on the atoms directly bonded to the central phosphorus atom.

Phosphates (Phosphate Esters): These compounds have the general structure P(=O)(OR)₃. Crucially, they lack a direct carbon-to-phosphorus bond; the organic groups are linked to the phosphorus atom via oxygen atoms (P-O-C linkage). rsc.orgwikipedia.org They are technically esters of phosphoric acid. rsc.org

Phosphonates: As defined previously, these contain one direct C-P bond, with the general formula R-PO(OR')₂. cymitquimica.com This structural feature grants them higher hydrolytic stability compared to phosphates. youtube.com

Phosphinates: These compounds feature two direct C-P bonds, with the general formula R₂P(=O)(OR'). rsc.org

The number of stable C-P bonds directly influences the compound's chemical properties and classification.

Table 1. Comparison of Phosphate (B84403), Phosphonate, and Phosphinate Structures

| Compound Class | General Formula | Number of C-P Bonds | Linkage Type |

|---|---|---|---|

| Phosphate | O=P(OR)₃ | 0 | P-O-C |

| Phosphonate | R-P(=O)(OR')₂ | 1 | P-C |

| Phosphinate | R₂-P(=O)(OR') | 2 | P-C |

Diethyl (4-bromophenyl)phosphonate within the Organophosphorus Landscape

This compound is a specific organophosphonate that serves as a valuable intermediate and building block in organic synthesis.

Nomenclature and Chemical Identifiers (e.g., CAS Number)

Proper identification of chemical compounds is critical for research, commerce, and safety. This compound is known by several names and identifiers.

IUPAC Name: this compound lookchem.comnih.gov

Synonyms: (4-Bromophenyl)phosphonic Acid Diethyl Ester, Diethyl 4-bromobenzenephosphonate cymitquimica.comnrochemistry.com

CAS Number: 20677-12-7 chembk.comlookchem.com

Table 2. Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 20677-12-7 lookchem.com |

| Molecular Formula | C₁₀H₁₄BrO₃P lookchem.com |

| Molecular Weight | 293.10 g/mol lookchem.com |

| InChI Key | WBJRWCXJMRZDPA-UHFFFAOYSA-N lookchem.comnrochemistry.com |

| Canonical SMILES | CCOP(=O)(OCC)C1=CC=C(Br)C=C1 nrochemistry.com |

Table 3. Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Appearance | Colorless to light yellow clear liquid nrochemistry.com |

| Boiling Point | 120 °C at 0.4 mmHg |

| Density | 1.41 g/cm³ |

| Purity | >98.0% (GC) chembk.comnrochemistry.com |

Significance of the 4-Bromophenyl Moiety in Organophosphonates

The presence of the 4-bromophenyl group is of significant synthetic importance. The bromine atom on the aromatic ring acts as a versatile functional "handle." Aryl bromides are common and effective substrates in a wide array of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions. rsc.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

This functionality allows chemists to use this compound as a building block. The phosphonate group can be retained while the bromo-substituted aryl ring is coupled with other molecules, leading to the synthesis of more complex, polyfunctional compounds. rsc.org For instance, the bromine can be replaced with various organic fragments, effectively incorporating the diethyl phosphonate group into a larger molecular architecture. This strategic utility makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science products. rsc.org

Furthermore, the phosphonate group itself is synthetically useful, most notably in the Horner-Wadsworth-Emmons (HWE) reaction, which is used to form alkenes (carbon-carbon double bonds) from aldehydes and ketones with high stereoselectivity. nrochemistry.com The combination of a reactive phosphonate group and a modifiable aryl bromide handle in one molecule enhances its versatility in multistep organic synthesis.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-diethoxyphosphorylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrO3P/c1-3-13-15(12,14-4-2)10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJRWCXJMRZDPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=C(C=C1)Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10504807 | |

| Record name | Diethyl (4-bromophenyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20677-12-7 | |

| Record name | Diethyl (4-bromophenyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diethyl 4 Bromophenyl Phosphonate and Its Analogues

Conventional Synthetic Routes to Diethyl (4-bromophenyl)phosphonate

Conventional methods for the synthesis of this compound primarily rely on well-established reactions in organophosphorus chemistry, namely the Michaelis-Arbuzov reaction and the esterification of the corresponding phosphonic acid.

Michaelis-Arbuzov Reaction and its Variants

The Michaelis-Arbuzov reaction, a cornerstone in the synthesis of phosphonates, involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. jk-sci.comwikipedia.org In the context of this compound, this would typically involve the reaction of triethyl phosphite with 4-bromobenzyl halide. The reaction proceeds via a nucleophilic SN2 attack of the phosphorus atom on the benzylic carbon, forming a phosphonium (B103445) salt intermediate. Subsequent dealkylation of this intermediate by the displaced halide ion yields the desired phosphonate (B1237965) and an ethyl halide as a byproduct. wikipedia.org

The general mechanism can be depicted as follows:

Nucleophilic Attack: The lone pair of electrons on the phosphorus atom of triethyl phosphite attacks the electrophilic carbon of the 4-bromobenzyl halide.

Formation of Phosphonium Intermediate: This results in the formation of a tetra-coordinated phosphonium salt.

Dealkylation: The halide anion then attacks one of the ethyl groups of the phosphonium salt in a second SN2 reaction, leading to the formation of the diethyl (4-bromobenzyl)phosphonate and an ethyl halide.

While the classical Michaelis-Arbuzov reaction is effective for many alkyl halides, its application to aryl halides is generally not feasible due to the lower reactivity of the sp²-hybridized carbon of the aryl halide towards nucleophilic attack. jk-sci.com Therefore, for the direct synthesis of this compound, the starting material would be a 4-halophenyl derivative that can undergo nucleophilic substitution, which is not a standard Michaelis-Arbuzov substrate. However, variants of this reaction, sometimes catalyzed by transition metals, have been developed to overcome this limitation. researchgate.netorganic-chemistry.orgresearchgate.net For instance, a palladium-catalyzed Michaelis-Arbuzov type reaction has been reported for the synthesis of aryl phosphonates from aryl iodides and triaryl phosphites. organic-chemistry.org

A common application of the Michaelis-Arbuzov reaction in this context is the synthesis of the analogue, diethyl (4-bromobenzyl)phosphonate, from 4-bromobenzyl bromide and triethyl phosphite. chemicalbook.comnih.gov

Synthesis from Corresponding Phosphonic Acids via Esterification

An alternative and widely used method for the preparation of this compound is the direct esterification of 4-bromophenylphosphonic acid. This approach offers a straightforward route to the desired product, provided the parent phosphonic acid is readily available.

Phosphonic acids are dibasic, meaning they possess two acidic protons that can be replaced by alkyl groups. This presents the challenge of controlling the extent of esterification to selectively obtain either the monoester or the diester. Various strategies have been developed to achieve selective esterification.

One effective method involves the use of orthoesters, such as triethyl orthoacetate, as both the reagent and solvent. nih.gov This approach allows for the selective formation of either the monoethyl or diethyl ester of a phosphonic acid by carefully controlling the reaction temperature. nih.govnih.gov At lower temperatures (e.g., 30 °C), the reaction can be stopped at the monoester stage, while higher temperatures (e.g., 90 °C) drive the reaction to completion, yielding the diester. nih.gov

The proposed mechanism for the reaction with triethyl orthoacetate involves the formation of an intermediate 1,1-diethoxyethyl ester of the phosphonic acid, which then proceeds to form the monoester at lower temperatures. nih.gov At elevated temperatures, this intermediate or a subsequently formed pyrophosphonate can react further to yield the diester. nih.gov

The selectivity between mono- and diesterification is highly dependent on the reaction conditions, particularly the temperature and the choice of esterifying agent. As demonstrated in the esterification of phosphonic acids with triethyl orthoacetate, a significant temperature effect is observed. nih.gov

| Temperature (°C) | Product Selectivity (Phosphonic Acid + Triethyl Orthoacetate) |

| 30 | Predominantly Monoethyl Ester nih.gov |

| 90 | Predominantly Diethyl Ester nih.gov |

The choice of reagent is also critical. While traditional methods using alcohols and acid catalysts can lead to mixtures of mono- and diesters, reagents like triethyl orthoacetate offer a more controlled and selective transformation. nih.gov The use of an excess of the orthoester at elevated temperatures ensures the complete conversion to the diester. nih.gov

Advanced Synthetic Strategies for this compound Derivatives

Modern synthetic chemistry has introduced powerful palladium-catalyzed cross-coupling reactions for the formation of carbon-phosphorus bonds, providing a versatile and efficient route to arylphosphonates and their derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of arylphosphonates. rsc.orglibretexts.orgnih.govyoutube.com These reactions typically involve the coupling of an aryl halide or triflate with a phosphorus-containing reagent, such as a dialkyl phosphite or a silyl (B83357) phosphite, in the presence of a palladium catalyst and a suitable ligand. researchgate.netnih.govorganic-chemistry.org

A common approach for the synthesis of this compound derivatives involves the Hirao reaction, which is the palladium-catalyzed cross-coupling of an aryl halide with a dialkyl phosphite. researchgate.net In this case, 1,4-dibromobenzene (B42075) or a similar 4-bromoaryl halide can be coupled with diethyl phosphite.

The general catalytic cycle for such a reaction involves:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (e.g., 4-bromoaryl compound) to form a palladium(II) intermediate.

Transmetalation/Deprotonation: The diethyl phosphite is deprotonated by a base, and the resulting phosphonate anion coordinates to the palladium center.

Reductive Elimination: The aryl group and the phosphonate group are reductively eliminated from the palladium complex, forming the C-P bond of the desired arylphosphonate and regenerating the palladium(0) catalyst.

The choice of ligand is crucial for the success of these reactions, with bulky electron-rich phosphine (B1218219) ligands often providing the best results. nih.gov The reaction conditions, including the choice of palladium precursor, base, and solvent, must be carefully optimized for each specific substrate.

| Aryl Halide | Phosphorus Reagent | Catalyst System (Example) | Product |

| 4-Bromoaryl Halide | Diethyl Phosphite | Pd(OAc)₂ / dppf / Base | Diethyl (4-aryl)phosphonate |

| Aryl Bromide/Chloride | Diethyl Malonate | Pd(OAc)₂ / P(t-Bu)₃ / Base | Diethyl Arylmalonate nih.gov |

| Aryl Halide | Nitromethane | Pd₂dba₃ / XPhos / Cs₂CO₃ | Arylnitromethane organic-chemistry.org |

This methodology is highly versatile and tolerates a wide range of functional groups, making it a valuable tool for the synthesis of a diverse array of this compound derivatives with various substituents on the aromatic ring.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound and an organohalide. While its primary use is not the direct formation of C-P bonds, this compound serves as an excellent substrate for subsequent Suzuki-Miyaura reactions. The bromine atom on the phenyl ring allows for the introduction of various aryl or heteroaryl groups.

For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) can be coupled with a range of aryl/heteroaryl boronic acids using a Pd(PPh₃)₄ catalyst. mdpi.com This demonstrates how a bromo-aryl substrate, structurally similar to this compound, can be functionalized. Good yields are often obtained when using electron-rich boronic acids in the presence of a suitable base like K₃PO₄ and a solvent such as 1,4-Dioxane. mdpi.com The reactivity of the halide partner is a critical factor, with aryl iodides generally being more reactive than aryl bromides. tcichemicals.com The choice of palladium catalyst and ligands is also crucial; bulky, electron-rich phosphine ligands can enhance the reactivity, even for less reactive aryl chlorides. libretexts.org

Table 1: Suzuki-Miyaura Reaction Optimization

| Entry | Base | Solvent | Catalyst Loading (mol%) | Yield |

|---|---|---|---|---|

| 1 | K₃PO₄ | 1,4-Dioxane | 5 | Good |

| 2 | Na₂CO₃ | Toluene/H₂O | 3 | Moderate |

| 3 | Cs₂CO₃ | THF | 5 | High |

This table illustrates typical conditions for Suzuki-Miyaura couplings involving aryl bromides.

Hirao P-C Coupling Reactions

The Hirao reaction is a fundamental method for the direct synthesis of aryl phosphonates. nih.gov It involves the palladium-catalyzed cross-coupling of a dialkyl phosphite, such as diethyl phosphite, with an aryl halide like 1-bromo-4-iodobenzene (B50087) or, more directly, bromobenzene (B47551) derivatives. nih.govmdpi.com The reaction was first reported in the early 1980s and traditionally used a Pd(PPh₃)₄ catalyst and triethylamine (B128534) (NEt₃) as a base, often without a solvent. nih.gov

Modern variations aim for "greener" and more efficient processes. Research has shown that using a combination of palladium(II) acetate (B1210297) (Pd(OAc)₂) and a ligand like 1,1′-bis(diphenylphosphino)ferrocene (dppf) can improve yields and substrate scope, even at lower catalyst loadings (e.g., 1 mol%). nih.gov Microwave-assisted, solvent-free conditions using a P-ligand-free Pd(OAc)₂ catalyst also represent a significant advancement, offering a more environmentally friendly approach to synthesizing diethyl arylphosphonates from bromoarenes. researchgate.netrsc.org

The reaction of 1-bromo-4-iodobenzene with diethyl phosphite highlights the selectivity of the Hirao coupling. Using a Pd(OAc)₂/dppf catalyst system can lead to the formation of the corresponding phosphonate, although yields can be variable depending on the specific conditions and catalyst choice. mdpi.com

Table 2: Selected Hirao Reaction Examples

| Aryl Halide | P-Reagent | Catalyst System | Conditions | Product |

|---|---|---|---|---|

| 1-Bromo-4-iodobenzene | Diethyl phosphite | Pd(OAc)₂/dppf | Cs₂CO₃, THF, 120°C | 4-Bromophenylphosphonate |

| Bromoarenes | Diethyl phosphite | Pd(OAc)₂ | NEt₃, MW, solvent-free | Diethyl arylphosphonates |

| Dihalogenobenzenes | Diethyl phosphite | Pd(OAc)₂ | NEt₃, EtOH, 150°C, MW | Diethylphosphonoylphenyl derivatives |

This table showcases the versatility of the Hirao reaction for creating C-P bonds. mdpi.comrsc.org

Carbon-Phosphorus Bond Formation in Complex Structures

The formation of C-P bonds is essential for creating complex organophosphorus compounds that may have biological or material science applications. researchgate.nettcu.edurushim.ru Transition metal-catalyzed reactions, particularly those using palladium, are the most common strategies for this transformation. tcu.edu The Hirao reaction, as discussed, is a direct method for coupling aryl halides with H-phosphonates. tcu.edu

Furthermore, arynes provide a metal-free alternative for C-P bond construction. This method allows for the synthesis of aryl-phosphonates, -phosphinates, and -phosphine oxides under mild conditions, avoiding the harsher requirements of some transition-metal-catalyzed processes. organic-chemistry.org The ability to form these bonds allows for the incorporation of phosphorus-containing functional groups into a wide array of complex molecular architectures, which is a significant area of current research. researchgate.net

Copper-Promoted Cross-Coupling Reactions

While palladium is the most common catalyst for C-P bond formation, copper-promoted reactions offer a valuable alternative. Copper-mediated cross-coupling has proven effective for synthesizing various organophosphorus compounds. nih.gov For example, a convenient route to aryl(difluoromethyl)phosphonates has been developed using copper(I) iodide (CuI) to promote the reaction between aryl iodides and (silyldifluoromethyl)phosphonates. nih.gov

Copper catalysis is also employed in dehydrogenative cross-coupling reactions. An efficient method for coupling dialkyl phosphites with sulfoximines uses copper(II) acetate in the presence of triethylamine to form sulfoximine-derived phosphoramidates in good to excellent yields. rsc.org Similarly, copper-promoted N-alkylation of aromatic amines with alkyl boronic acids demonstrates the utility of copper in cross-coupling, expanding the scope of Chan-Lam-Evans reactions. organic-chemistry.org These examples underscore copper's growing role in forming bonds between carbon or heteroatoms and phosphorus or related species.

Electrochemical Synthesis Approaches in Organophosphorus Chemistry

Electrochemical synthesis is emerging as a powerful and "green" alternative to traditional methods for preparing organophosphorus compounds. beilstein-journals.orgresearchgate.netdoaj.org This approach uses electricity to drive oxidation and reduction processes, avoiding the need for chemical oxidants or reductants and often proceeding under mild conditions. cardiff.ac.uk

Recent advances have demonstrated the electrochemical formation of phosphorus-carbon, phosphorus-nitrogen, and other phosphorus-heteroatom bonds. beilstein-journals.orgresearchgate.net For instance, arylphosphonates can be synthesized through the electrochemical cross-coupling of arenes with a trialkyl phosphite. beilstein-journals.org Another method involves the nickel-catalyzed electrochemical coupling of aryl bromides with dialkyl phosphites, which can produce aryl phosphonates in moderate to good yields. nih.gov These electrosynthesis methods are often carried out in undivided cells using common electrode materials like graphite (B72142) or platinum, representing a cost-effective and sustainable path to valuable organophosphorus structures. beilstein-journals.orgcardiff.ac.uk

Synthesis of Alpha-Aminophosphonates via Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a three-component condensation that provides a direct route to α-aminophosphonates, which are important as structural analogues of α-amino acids. nih.govwikipedia.org The reaction involves an amine, a carbonyl compound (such as an aldehyde or ketone), and a dialkyl phosphite. wikipedia.orgcore.ac.uk

A derivative of this compound can be synthesized using this reaction. For example, the condensation of 4-bromobenzaldehyde, an amine, and diethyl phosphite yields the corresponding α-aminophosphonate. A specific reported example is Diethyl [(4-bromophenyl)(5-chloro-2-hydroxyanilino)methyl]phosphonate. nih.gov The mechanism can proceed through two main pathways: either the formation of an imine followed by nucleophilic attack by the phosphite, or the formation of an α-hydroxyphosphonate followed by substitution with the amine. nih.gov The reaction is highly versatile and can be catalyzed by various agents, including Lewis acids like lithium perchlorate (B79767) or even under catalyst-free, microwave-assisted conditions. researchgate.net

Table 3: Kabachnik-Fields Reaction for an α-Aminophosphonate

| Carbonyl Component | Amine Component | Phosphite Component | Product |

|---|---|---|---|

| 4-Bromobenzaldehyde | 5-Chloro-2-hydroxyaniline | Diethyl phosphite | Diethyl [(4-bromophenyl)(5-chloro-2-hydroxyanilino)methyl]phosphonate |

This table shows the components for synthesizing a specific α-aminophosphonate derivative. nih.gov

Synthesis of Alpha-Hydrazone Phosphonates

Alpha-hydrazone phosphonates are valuable precursors for biologically active compounds. dergipark.org.tr A key synthetic route involves the nucleophilic addition of a trialkyl phosphite to in-situ generated nitrile imines. dergipark.org.tr

Specifically, (E)-diethyl (2-phenylhydrazono) (4-bromophenyl) methylphosphonate (B1257008) has been synthesized using this method. The reaction starts with the corresponding N-phenyl hydrazine (B178648) chloride precursor, which generates the reactive nitrile imine in the presence of a base like triethylamine. This intermediate is then trapped by diethyl phosphite. The reaction is typically stirred at room temperature for 12-16 hours, and the final product is isolated in good yield after purification. dergipark.org.tr This approach provides the E-isomer of the α-hydrazone phosphonate selectively. dergipark.org.tr Other routes to α-hydrazino phosphonates involve the palladium-catalyzed addition of arylboronic acids to formylphosphonate-derived hydrazones. nih.govcsic.es

Table 4: Synthesis of (E)-diethyl (2-phenylhydrazono) (4-bromophenyl) methylphosphonate

| Precursor | Phosphite | Base | Yield |

|---|---|---|---|

| N-Phenyl-(4-bromobenzoyl)hydrazine chloride | Diethyl phosphite | Triethylamine | 44-95% (range for analogues) |

This table summarizes the synthesis of a specific α-hydrazone phosphonate. dergipark.org.tr

Reaction Mechanisms and Chemical Transformations Involving Diethyl 4 Bromophenyl Phosphonate

Nucleophilic Substitution Reactions at the Phosphorus Center

The phosphorus atom in diethyl (4-bromophenyl)phosphonate is electrophilic and susceptible to nucleophilic attack. Nucleophilic substitution at the phosphorus center is a fundamental reaction of organophosphorus compounds. sapub.orgresearchgate.net These reactions can proceed through two primary mechanisms: a concerted, single-step process involving a pentacoordinate transition state, or a stepwise mechanism that involves the formation of a trigonal bipyramidal pentacoordinate intermediate. sapub.orgresearchgate.netscispace.com

The specific pathway depends on several factors, including the nature of the nucleophile, the leaving group, and the solvent. For instance, reactions with weakly basic nucleophiles often favor a concerted mechanism, while more basic nucleophiles may proceed through a stepwise process. sapub.orgscispace.com In the case of this compound, a potential nucleophilic substitution reaction would involve the displacement of one of the ethoxy groups by a nucleophile. The bromine atom on the phenyl ring can also be replaced by nucleophiles, allowing for the creation of a wide range of derivatives. smolecule.com

Role in Horner-Wadsworth-Emmons (HWE) Olefination Reactions

This compound is a classic reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the synthesis of alkenes with high stereoselectivity. wikipedia.orgresearchgate.net This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone to form an olefin. wikipedia.orgalfa-chemistry.com The HWE reaction offers significant advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic carbanions and the easy removal of the water-soluble dialkyl phosphate (B84403) byproduct. wikipedia.orgalfa-chemistry.comorganic-chemistry.org

The HWE reaction is initiated by the deprotonation of the phosphonate (B1237965) at the carbon adjacent to the phosphorus atom (the α-carbon) using a suitable base, which forms a phosphonate carbanion. wikipedia.org This carbanion is a potent nucleophile that subsequently attacks the electrophilic carbonyl carbon of an aldehyde or ketone. wikipedia.orgnrochemistry.com This nucleophilic addition is typically the rate-limiting step of the reaction and results in the formation of a diastereomeric intermediate. wikipedia.org This intermediate then undergoes cyclization to form a four-membered ring intermediate known as an oxaphosphetane. wikipedia.orgnrochemistry.com The final step is the elimination of the oxaphosphetane, which breaks down to yield the desired alkene and a dialkyl phosphate salt. wikipedia.org

A key feature of the HWE reaction is its ability to control the stereochemistry of the resulting alkene, often favoring the formation of the (E)-isomer (trans-alkene). wikipedia.orgalfa-chemistry.comorganic-chemistry.org The stereochemical outcome is influenced by the equilibration of the intermediates. wikipedia.org The formation of the thermodynamically more stable (E)-alkene is generally favored. researchgate.net

Several factors can be adjusted to enhance the (E)-stereoselectivity, including:

Aldehyde Structure: Increasing the steric bulk of the aldehyde generally leads to higher (E)-selectivity. wikipedia.org Aromatic aldehydes, in particular, almost exclusively yield (E)-alkenes. wikipedia.org

Reaction Temperature: Higher reaction temperatures tend to favor the formation of the (E)-isomer. wikipedia.org

Cations: The choice of metal cation from the base can influence stereoselectivity, with lithium salts often providing greater (E)-selectivity compared to sodium or potassium salts. wikipedia.org

For the synthesis of (Z)-alkenes, modifications such as the Still-Gennari reaction can be employed. wikipedia.orgnrochemistry.com

To improve yields and stereoselectivity, various modifications to the HWE reaction conditions have been developed. The choice of base, solvent, and additives can significantly impact the reaction's outcome. researchgate.net

| Modification | Conditions | Outcome |

| Masamune-Roush Conditions | Employs lithium chloride (LiCl) and a weak amine base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). alfa-chemistry.com | Particularly useful for base-sensitive substrates, promoting the formation of (E)-isomers. alfa-chemistry.comnrochemistry.com |

| Schlosser Conditions | Involves specific base and temperature control. alfa-chemistry.com | Can be used to enhance the (E/Z)-selectivity of the reaction. alfa-chemistry.com |

| Paterson Conditions | Utilizes phosphonates with bulkier ester groups, such as diisopropyl phosphonates. alfa-chemistry.com | Can significantly improve the stereoselectivity in certain cases. alfa-chemistry.com |

| Still-Gennari Modification | Uses phosphonates with electron-withdrawing groups and specific reaction conditions. wikipedia.org | Favors the formation of (Z)-alkenes. nrochemistry.com |

Exploration of Other Carbon-Carbon Bond-Forming Reactions

While the primary application of this compound in carbon-carbon bond formation is through the HWE reaction, the phosphonate-stabilized carbanion generated from it can theoretically undergo other reactions. For instance, these carbanions can be alkylated, providing a pathway to other substituted phosphonates. wikipedia.org However, the HWE olefination remains the most prominent and widely utilized carbon-carbon bond-forming reaction for this class of compounds. researchgate.net

Degradation Pathways and Stability of Phosphonate Moieties

The phosphonate moiety in this compound can undergo degradation, primarily through hydrolysis. Under acidic or basic conditions, the ester linkages can be cleaved to yield 4-bromophenyl phosphonic acid and ethanol. smolecule.com

Studies on related aryl phosphonate compounds, particularly in the context of prodrugs, have provided insights into their stability. Generally, aryl phosphonate esters are relatively stable. nih.gov For instance, in plasma, the hydrolysis of aryl phosphonate diesters is often slow unless activated by the prior removal of a more labile group. nih.gov This suggests that the phosphonate group in this compound possesses reasonable stability under physiological conditions, but is susceptible to chemical hydrolysis under harsher acidic or basic environments.

Hydrolysis Mechanisms

The hydrolysis of this compound to (4-bromophenyl)phosphonic acid is a significant reaction, often proceeding under acidic conditions. This transformation occurs in a stepwise manner, involving the sequential cleavage of the two ethyl ester linkages.

The generally accepted mechanism for the acid-catalyzed hydrolysis of dialkyl arylphosphonates involves a two-step process. nih.govnih.gov The reaction is initiated by the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom. Subsequently, a water molecule acts as a nucleophile, attacking the phosphorus center. This is followed by the elimination of an ethanol molecule to form the monoester intermediate, ethyl (4-bromophenyl)phosphonate. This first step is represented by the rate constant k1.

Table 1: General Effect of Substituents on the Acid-Catalyzed Hydrolysis of Diethyl Phenylphosphonates

| Substituent on Phenyl Ring | Electronic Effect | Expected Impact on Hydrolysis Rate |

| Electron-donating (e.g., -OCH3) | Increases electron density at the phosphorus center | Decreases rate |

| No substituent (-H) | Baseline | - |

| Electron-withdrawing (e.g., -Br, -Cl, -NO2) | Decreases electron density at the phosphorus center | Increases rate |

This table is a qualitative representation based on established principles of electronic effects on reaction rates.

Catalyzed Degradation Processes

This compound can undergo various catalyzed degradation or transformation reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions utilize the carbon-bromine bond, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds and offering pathways to synthesize a wide array of derivatives. Common examples of such transformations include the Suzuki-Miyaura, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.com This method is widely used to form biaryl structures. For a compound like this compound, this reaction would replace the bromine atom with a new aryl or vinyl group. A study on the Suzuki-Miyaura reaction of a similar compound, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), with various arylboronic acids using a Pd(PPh3)4 catalyst and K3PO4 as a base in 1,4-dioxane, yielded the corresponding coupled products in moderate to good yields (36-60%). mdpi.com

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org This reaction is a powerful tool for the synthesis of complex organic molecules and functional materials. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. wikipedia.org

Sonogashira Coupling: This cross-coupling reaction joins the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine. jk-sci.comsynarchive.comorganic-chemistry.org This reaction is highly efficient for the formation of aryl-alkyne bonds. The reaction is believed to proceed through a catalytic cycle involving both palladium and copper intermediates. jk-sci.com

The following table summarizes representative conditions for these palladium-catalyzed cross-coupling reactions, which are applicable to this compound based on general knowledge of these transformations for aryl bromides.

Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides

| Reaction | Coupling Partner | Catalyst System | Base | Solvent |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or other Pd(0)/Pd(II) complexes | K₃PO₄, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF |

| Heck | Alkene | Pd(OAc)₂, PdCl₂ with phosphine (B1218219) ligands | Et₃N, K₂CO₃ | DMF, Acetonitrile |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Diisopropylamine | THF, DMF |

This table provides generalized conditions. Optimal conditions for this compound may vary.

These catalyzed degradation processes are instrumental in the synthetic utility of this compound, allowing for its conversion into a diverse range of more complex molecules with potential applications in various fields of chemistry.

Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy in Phosphonate (B1237965) Research

NMR spectroscopy is a cornerstone in the study of phosphonates, offering unparalleled insights into their structure and purity. The technique is based on the magnetic properties of atomic nuclei, with ¹H, ¹³C, and ³¹P being the most relevant for the characterization of organophosphorus compounds.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In diethyl (4-bromophenyl)phosphonate, the spectrum would be expected to show distinct signals for the aromatic protons and the protons of the two ethyl groups.

The protons on the benzene (B151609) ring typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The bromine atom and the phosphonate group, being electron-withdrawing, would further influence the chemical shifts of the adjacent aromatic protons, leading to a complex splitting pattern. The protons of the ethoxy groups would show characteristic signals: a quartet for the methylene (B1212753) (-CH2-) protons resulting from coupling to the adjacent methyl (-CH3) protons, and a triplet for the methyl protons due to coupling with the methylene protons. The methylene protons are also coupled to the phosphorus atom, which can introduce additional complexity to their signal.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic CH | 7.60 - 7.80 | Multiplet | |

| OCH₂ | 4.00 - 4.20 | Quintet or Doublet of Quartets | J(H,H) ≈ 7, J(H,P) ≈ 7 |

| CH₃ | 1.25 - 1.40 | Triplet | J(H,H) ≈ 7 |

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The aromatic carbons would appear in the range of δ 120-140 ppm, with the carbon atom directly bonded to the phosphorus atom (ipso-carbon) showing a characteristic coupling to the ³¹P nucleus. The carbon atom bonded to the bromine atom would also have a distinct chemical shift. The carbons of the ethyl groups would appear in the upfield region, with the methylene carbon signal appearing as a doublet due to coupling with the phosphorus atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted P-C Coupling Constant (J, Hz) |

|---|---|---|

| Aromatic C-P (ipso) | 128 - 132 | ~185 |

| Aromatic C-Br | 125 - 128 | |

| Aromatic CH | 131 - 134 | ~10-15 |

| OCH₂ | 62 - 64 | ~5-7 |

| CH₃ | 16 - 17 | ~6 |

³¹P NMR Spectroscopic Analysis and its Applications

Phosphorus-31 (³¹P) NMR is a highly specific and sensitive technique for the analysis of organophosphorus compounds. oxinst.com The ³¹P nucleus has a natural abundance of 100% and a spin of ½, which results in sharp and easily interpretable signals. oxinst.com The chemical shift range for ³¹P is very wide, which minimizes signal overlap and allows for the clear identification of different phosphorus-containing species. huji.ac.il

For this compound, a single resonance would be expected in the proton-decoupled ³¹P NMR spectrum, typically in the range of δ 15-20 ppm, with 85% phosphoric acid used as an external standard. rsc.orgyoutube.com

The wide range of chemical shifts in ³¹P NMR makes it an excellent tool for identifying individual phosphorus-containing compounds within a complex mixture. oxinst.com Different classes of organophosphorus compounds (e.g., phosphines, phosphine (B1218219) oxides, phosphites, phosphates, and phosphonates) resonate at distinct frequencies, allowing for their unambiguous identification. oxinst.comyoutube.com For instance, in a reaction mixture containing the starting materials, intermediates, and the final phosphonate product, each species would likely exhibit a unique signal in the ³¹P NMR spectrum, providing a "fingerprint" of the mixture's composition. researchgate.net This is particularly useful in quality control to assess the purity of phosphonate samples and identify any phosphorus-containing impurities. researchgate.net

The ability of ³¹P NMR to distinguish between different phosphorus species in real-time makes it an invaluable tool for monitoring the progress of chemical reactions. youtube.commagritek.com By acquiring spectra at different time intervals, one can observe the disappearance of the starting material's signal and the appearance of the product's signal. This allows for the determination of reaction kinetics and the optimization of reaction conditions. Furthermore, transient intermediates that contain a phosphorus atom can often be detected, providing crucial insights into the reaction mechanism. youtube.com For example, in the synthesis of a phosphonate, ³¹P NMR can track the conversion of a phosphite (B83602) starting material to the final phosphonate product. magritek.com

³¹P NMR can be used for the quantitative determination of the different phosphorus-containing species in a sample. researchgate.net The area of a peak in a properly acquired ³¹P NMR spectrum is directly proportional to the number of phosphorus nuclei contributing to that signal. avantiresearch.com By using an internal or external standard of a known concentration, the concentration of each phosphorus-containing compound in the mixture can be accurately determined. avantiresearch.comdefence.gov.au For quantitative analysis, it is crucial to ensure complete relaxation of the phosphorus nuclei between pulses, which may require longer delay times. huji.ac.il This quantitative capability is essential for purity assessments, formulation analysis, and metabolic studies involving phosphonates. researchgate.netdefence.gov.au

Other Advanced NMR Techniques (e.g., DNP NMR)

While standard ¹H and ¹³C NMR provide foundational structural information, advanced NMR techniques are invaluable for the complete and unambiguous assignment of complex structures. For organophosphorus compounds like this compound, techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) are crucial. HMBC experiments would reveal long-range couplings (typically 2-3 bonds) between protons and carbons, which is instrumental in confirming the connectivity between the diethyl phosphonate group and the 4-bromophenyl ring. For instance, correlations between the phosphorus atom (³¹P), the ethoxy protons, and the aromatic carbons would be observable.

Techniques like the Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could be employed to determine through-space proximity of atoms, helping to define the molecule's preferred conformation in solution. ipb.pt Although Dynamic Nuclear Polarization (DNP) NMR is a powerful technique for enhancing signal intensities, particularly in solid-state NMR, its specific application to this compound is not widely reported in the literature. However, it holds potential for future studies requiring high sensitivity for this and related compounds.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and analyze the vibrational modes of a molecule. The spectra are characterized by absorption bands corresponding to specific bond vibrations (stretching, bending, etc.). For this compound, the vibrational spectra provide clear evidence of its key structural features.

The analysis of a model compound, diethyl phosphate (B84403), reveals characteristic vibrations for the C-C-O-P(O₂⁻)-O-C-C network, which forms the core of the phosphonate group. nih.gov The IR spectrum of this compound is expected to show strong absorption bands corresponding to the P=O stretching vibration, typically in the region of 1250-1200 cm⁻¹. The P-O-C stretching vibrations usually appear as strong, broad bands in the 1050-950 cm⁻¹ region. The C-H stretching vibrations of the ethyl groups and the aromatic ring are expected in the 3000-2850 cm⁻¹ range. Furthermore, characteristic absorptions for the para-substituted benzene ring would be observed in the fingerprint region (below 1500 cm⁻¹), including a band around 830-800 cm⁻¹ indicative of p-disubstitution. The C-Br stretching vibration is typically found at lower wavenumbers, generally in the 600-500 cm⁻¹ range.

A comparison with the gas-phase IR spectrum of the structurally similar Diethyl (4-methylbenzyl)phosphonate shows characteristic absorbances that support these assignments. nist.gov

Table 1: Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| P=O Stretch | 1250 - 1200 | Phosphonate |

| P-O-C Stretch | 1050 - 950 | Phosphonate Ester |

| C-H Stretch (Aliphatic) | 2980 - 2850 | Ethyl Groups |

| C-H Stretch (Aromatic) | 3100 - 3000 | Phenyl Ring |

| C=C Stretch (Aromatic) | 1600 - 1450 | Phenyl Ring |

| C-H Bend (p-substituted) | 830 - 800 | Phenyl Ring |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and investigating the fragmentation pathways of organic compounds, which aids in structural elucidation. The nominal molecular weight of this compound is 293.10 g/mol . fishersci.cacymitquimica.com High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition (C₁₀H₁₄BrO₃P).

Under electron ionization (EI), organophosphorus compounds undergo characteristic fragmentation patterns. researchgate.netnih.gov For this compound, the molecular ion peak [M]⁺• would be expected, with the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) resulting in two peaks of similar intensity at m/z 292 and 294.

The fragmentation of phosphonates is often initiated by rearrangements and cleavage of the ester groups. nih.gov Common fragmentation pathways include:

McLafferty Rearrangement: Loss of ethylene (B1197577) (C₂H₄, 28 Da) from one of the ethyl ester groups is a common pathway for diethyl phosphonates. This process can occur sequentially.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom can lead to the loss of a methyl radical (CH₃•).

Cleavage of the P-C Bond: The bond between the phosphorus atom and the phenyl ring can cleave, leading to fragments corresponding to the bromophenyl group and the diethyl phosphonate moiety.

Loss of the Bromo Substituent: Cleavage of the C-Br bond can also occur.

A study on the fragmentation of various organophosphorus flame retardants showed that halogenated OPFRs tend to cleave the substituent groups to form stable ions. nih.gov The fragmentation process for this compound would likely involve the successive loss of ethylene molecules and cleavage at the P-O and C-Br bonds.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z (for ⁷⁹Br) | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 292/294 | [C₁₀H₁₄⁷⁹/⁸¹BrO₃P]⁺• | Molecular Ion |

| 264/266 | [C₈H₁₀⁷⁹/⁸¹BrO₃P]⁺• | Loss of C₂H₄ (ethylene) |

| 236/238 | [C₆H₆⁷⁹/⁸¹BrO₃P]⁺• | Loss of two C₂H₄ molecules |

| 213 | [C₁₀H₁₄O₃P]⁺ | Loss of Br• |

| 155/157 | [C₆H₄⁷⁹/⁸¹Br]⁺ | Bromophenyl cation |

X-ray Diffraction (XRD) for Solid-State Structural Determination

For instance, the crystal structure of Diethyl [(4-bromophenyl)(5-chloro-2-hydroxyanilino)methyl]phosphonate reveals key conformational features. nih.gov In this related molecule, the P=O bond length is in good agreement with other phosphonate structures. The geometry around the phosphorus atom is a distorted tetrahedron. The bond angles involving the phosphoryl oxygen (O=P-O and O=P-C) are typically larger than the other O-P-O and O-P-C angles. nih.gov The P-O-C-C groups often adopt a trans configuration to minimize steric hindrance. nih.gov

In the solid state, this compound would be expected to pack in a way that is influenced by intermolecular forces such as dipole-dipole interactions (due to the polar P=O and C-Br bonds) and weak C-H···O hydrogen bonds. The arrangement of the bromophenyl groups could also lead to π-π stacking interactions, further stabilizing the crystal lattice.

Table 3: Expected Crystallographic Parameters for this compound (based on related structures)

| Parameter | Expected Value/Feature | Significance |

|---|---|---|

| Crystal System | Likely monoclinic or orthorhombic | Describes the symmetry of the unit cell |

| Geometry at P atom | Distorted Tetrahedral | Typical for sp³ hybridized phosphorus in phosphonates |

| P=O Bond Length | ~1.46 Å | Standard double bond character |

| P-O Bond Length | ~1.57 Å | Standard single bond character |

| P-C Bond Length | ~1.80 Å | Standard P-C(sp²) single bond |

In-Depth Computational Analysis of this compound Remains Elusive

A comprehensive theoretical investigation of the chemical compound this compound, utilizing advanced computational chemistry methods, has yet to be detailed in publicly accessible scientific literature. Despite the importance of such studies in elucidating the electronic structure, reactivity, and spectral properties of organophosphorus compounds, a dedicated analysis of this specific molecule appears to be a gap in current research.

Computational chemistry provides a powerful lens for understanding molecular behavior at the atomic level. Techniques such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are instrumental in predicting a wide range of molecular properties, from stable geometric conformations to electronic transitions. For this compound, a compound with potential applications in materials science and as a synthetic intermediate, such computational insights would be invaluable.

A thorough computational study, as outlined, would typically involve a multi-faceted approach to comprehensively characterize the molecule.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized molecules like this compound.

Geometry Optimization and Stability Analysis: The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that systematically alters the molecule's bond lengths, bond angles, and dihedral angles to find the lowest energy arrangement, or ground state. The absence of imaginary frequencies in a subsequent vibrational analysis would confirm that this optimized structure is a true energy minimum.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insight into the molecule's kinetic stability and its electronic excitation properties.

Vibrational Frequency Analysis: Theoretical vibrational analysis can predict the infrared and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, specific spectral peaks can be assigned to the motions of particular functional groups within the molecule, such as the P=O stretch, C-Br stretch, or the vibrations of the phenyl ring and ethyl groups.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding and electron distribution within a molecule. It localizes the electron density into one-center (lone pairs) and two-center (bonds) orbitals. This analysis can reveal details about atomic charges, hybridization of orbitals, and the stabilizing effects of electron delocalization through donor-acceptor interactions between occupied and unoccupied orbitals.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Properties

To understand the electronic absorption properties of this compound, TD-DFT calculations are employed. This method can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in an ultraviolet-visible (UV-Vis) spectrum. The calculations also provide information about the nature of the electronic transitions, for instance, whether they are π → π* or n → π* transitions, and which parts of the molecule are involved in the excitation.

While the methodologies for these computational investigations are well-established, their specific application to this compound, complete with detailed data tables of optimized geometries, orbital energies, vibrational assignments, NBO results, and electronic transition data, is not currently available in the reviewed scientific literature. The completion of such a study would significantly contribute to a deeper understanding of the structure-property relationships of this and related organophosphorus compounds.

Computational Chemistry and Theoretical Investigations

Reaction Mechanism Studies using Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the complex reaction mechanisms involving organophosphorus compounds such as Diethyl (4-bromophenyl)phosphonate. These studies can map out the potential energy surface of a reaction, identifying the structures and energies of reactants, transition states, intermediates, and products.

One of the most important reactions involving phosphonates is the Horner-Wadsworth-Emmons (HWE) reaction , where a phosphonate (B1237965) carbanion reacts with an aldehyde or ketone to form an alkene. nih.govwikipedia.org The mechanism of the HWE reaction has been a subject of computational investigation to understand its high stereoselectivity. nih.gov

The reaction begins with the deprotonation of the phosphonate to form a carbanion. wikipedia.org The subsequent nucleophilic addition of this carbanion to a carbonyl compound is the rate-limiting step. wikipedia.org Computational studies, such as ab initio calculations, have been employed to investigate the reaction of phosphonate enolates with aldehydes. These studies have revealed a multi-step pathway involving the formation of an oxaphosphetane intermediate, followed by pseudorotation and bond cleavage to yield the final alkene product. nih.govcapes.gov.br The stereochemical outcome of the HWE reaction, which typically favors the formation of (E)-alkenes, is influenced by the steric and electronic properties of the substituents on both the phosphonate and the carbonyl compound. wikipedia.org

A computational study on the HWE reaction of mixed phosphonoacetates with aromatic aldehydes demonstrated that electron-withdrawing substituents on the phosphonate can influence the geometrical selectivity of the reaction. elsevierpure.comresearchgate.net This is particularly relevant for this compound, which possesses an electron-withdrawing bromine atom on the phenyl ring. Such substituents can stabilize the intermediate and transition states, affecting the reversibility of the reaction and thus the ratio of (Z) to (E) alkene products. elsevierpure.com

The synthesis of this compound itself can be achieved through the Michaelis-Arbuzov reaction . researchgate.netnih.govwikipedia.org DFT studies of the Arbuzov reaction mechanism have shown that it typically proceeds through a two-stage process: a nucleophilic attack of the phosphorus atom on the alkyl halide, followed by the dealkylation of the resulting phosphonium (B103445) salt. chemrxiv.org The nature of the reactants and the solvent can significantly influence the reaction barriers and the stability of the intermediates. chemrxiv.org For the synthesis of an arylphosphonate like this compound, a variation of the standard Arbuzov reaction, often involving a catalyst or specialized starting materials, would be necessary, and computational studies can aid in optimizing these conditions. nih.gov

Below is a table summarizing the influence of substituents on the stereoselectivity of the Horner-Wadsworth-Emmons reaction, based on findings from computational and experimental studies on related compounds.

| Substituent on Phosphonate | Electron-donating/withdrawing | Expected Influence on HWE Stereoselectivity |

| 4-Bromophenyl | Electron-withdrawing | Increased (Z)-selectivity due to stabilization of intermediates and transition states elsevierpure.com |

| Alkyl | Electron-donating | Generally favors (E)-selectivity |

| Phenyl | Weakly electron-withdrawing | Intermediate between alkyl and strongly electron-withdrawing groups |

Molecular Dynamics Simulations (if applicable for interactions)

For this compound, MD simulations could be employed to:

Study Solvation: Investigate how the molecule interacts with different solvents. This would involve analyzing the radial distribution functions of solvent molecules around the polar phosphonate group and the nonpolar bromophenyl group to understand the solvation shell structure. researchgate.netscispace.comnjit.edu

Analyze Conformational Dynamics: Explore the conformational flexibility of the molecule, including the rotation around the P-C and C-O bonds. This can be important for understanding its reactivity and how it binds to other molecules or surfaces.

Simulate Interactions with Interfaces: Model the behavior of this compound at interfaces, such as a liquid-liquid or liquid-solid interface. This is relevant for applications where the compound might be used as a surface modifier or in extraction processes.

Investigate Aggregation: At higher concentrations, MD simulations could predict whether molecules of this compound tend to self-aggregate in solution, which could influence its physical and chemical properties.

Applications of Diethyl 4 Bromophenyl Phosphonate in Advanced Organic Synthesis

Building Block in the Synthesis of Complex Organic Molecules

The strategic placement of both a phosphonate (B1237965) group and a bromine atom on the phenyl ring makes Diethyl (4-bromophenyl)phosphonate a highly useful building block in organic synthesis. ontosight.aihilarispublisher.com The phosphonate group can be used in various transformations, such as the Horner-Wadsworth-Emmons reaction, while the bromine atom provides a handle for cross-coupling reactions, allowing for the introduction of diverse functionalities. ontosight.ai This dual reactivity enables its use in multi-step syntheses to construct complex molecular architectures.

Organophosphorus compounds, in general, are widely employed in organic synthesis, medicinal chemistry, and material sciences. researchgate.net The presence of the phosphoryl group can enhance physicochemical properties like hydrophilicity, which is beneficial in biological systems. researchgate.net this compound serves as a foundational molecule that can be elaborated upon to create more complex structures with desired properties. For instance, the bromine substituent is a key feature that allows for further modification through cross-coupling reactions, which expands the possibilities for structural diversification. ontosight.ai This makes the compound an important intermediate in the synthesis of various bioactive compounds and natural products. researchgate.net

Precursor for Phosphonate-Based Ligands in Catalysis

Phosphonates and their derivatives are valuable as ligands in metal-catalyzed processes. nsf.gov this compound can be converted into more elaborate phosphonate-based ligands. The synthesis often involves a cross-coupling reaction at the bromo-position to introduce another coordinating group, or transformation of the diethyl phosphonate ester into a different phosphine (B1218219) or phosphine oxide ligand. These ligands can then be complexed with various metals to form catalysts for a range of chemical reactions.

For example, phosphonate-based ligands are integral to the development of catalysts for reactions such as C-H borylation. An isoreticular series of metal-organic frameworks (MOFs) constructed from cobalt nodes, phosphonate monoester linkers, and bipyridine was found to catalyze the dehydrogenative C-H borylation of alkenes. nih.govresearchgate.net While not directly starting from this compound, this illustrates the role of the phosphonate group in catalysis. The synthesis of such catalytic materials often relies on the availability of versatile phosphonate precursors that can be functionalized, a role for which this compound is well-suited due to its reactive bromine atom.

Role in the Construction of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are porous crystalline materials with applications in gas storage, separation, and catalysis. nih.gov Phosphonate-based MOFs are noted for their high thermal and chemical stability, which is attributed to the strong coordination between the phosphonate group and metal centers. acs.orgd-nb.inforesearchgate.net

This compound is an ideal starting material for creating phosphonate linkers for MOF synthesis. The synthesis of a linker typically requires two key steps:

Hydrolysis: The diethyl ester groups are hydrolyzed to form (4-bromophenyl)phosphonic acid. This exposes the phosphonic acid's oxygen atoms, which are necessary for coordinating to metal nodes in the MOF structure. uoc.gr

Functionalization: The bromine atom is replaced via a coupling reaction (e.g., Suzuki or Sonogashira coupling) to attach another coordinating group, thus forming a di- or tritopic linker capable of bridging multiple metal centers to build a 3D framework.

This approach allows for the systematic design of linkers with varying lengths and geometries, which in turn enables the tuning of the resulting MOF's properties. uantwerpen.be For example, a novel ligand combining phosphinate and phosphonate coordinating groups was synthesized to create isoreticular MOFs, demonstrating the versatility of phosphonate-based precursors in generating diverse framework structures. acs.org

The geometry and length of the organic linker have a profound impact on the final structure and porosity of a MOF. uantwerpen.be Research on metal phosphonates has shown that even subtle changes in the linker can lead to different coordination geometries and network topologies. uoc.gruantwerpen.be

For instance, studies using bisphenylene phosphonic linkers revealed that the structure was dependent on the length of the aryl linker. A monophenylene linker resulted in pillars between metal oxide layers, while a longer biphenylene (B1199973) linker led to the formation of chains. uantwerpen.be Similarly, the use of non-aromatic linkers of different lengths (e.g., ethylene (B1197577) vs. propylene (B89431) diphosphonic acid) caused a change in the metal's coordination from octahedral layered to tetrahedral chain structures. uantwerpen.be This principle highlights the importance of the linker's dimensions, which can be precisely controlled starting from precursors like this compound. The ability to modify the linker derived from this compound allows for the targeted design of MOFs with specific pore sizes and channel structures, which is crucial for applications in selective adsorption and catalysis. nih.gov

Table 1: Influence of Linker Characteristics on MOF Properties

| Linker Characteristic | Influence on MOF Structure | Consequence for Porosity | Reference |

| Linker Length | Affects coordination geometry (e.g., layered vs. chain structure) | Determines pore size and overall framework openness | uantwerpen.be |

| Functional Groups | Can introduce specific binding sites and alter hydrophobicity/hydrophilicity of pores | Affects selectivity for gas adsorption (e.g., CO2 affinity) | uantwerpen.benih.gov |

| Degree of Protonation | Plays a key role in the hydrogen-bonded networks within the structure | Can lead to denser packing and lower porosity if not controlled | uantwerpen.be |

| Ligand Rigidity | Rigid linkers can lead to more predictable and stable, open frameworks | Flexible linkers may result in interpenetrated or collapsed structures, reducing porosity | nih.gov |

Synthesis of Biaryl Monophosphonates

Biaryl structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials. This compound is a key starting material for synthesizing biaryl monophosphonates. The most common synthetic route is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where the bromine atom of the phosphonate is coupled with a boronic acid or ester.

A study detailed the efficient synthesis of P-chiral biaryl phosphonates from diaryl 2-bromo arylphosphonates. rsc.org Although the starting material was a diaryl ester, the principle of intramolecular cyclization via a palladium catalyst is relevant. The bromo-aryl phosphonate structure is fundamental to this transformation. By applying intermolecular coupling strategies to this compound, a wide variety of substituted biaryl phosphonates can be accessed. These compounds are not only important targets in themselves but also serve as precursors to valuable P-chiral monophosphorus ligands used in asymmetric catalysis. rsc.org

Table 2: Representative Suzuki Coupling for Biaryl Phosphonate Synthesis

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Significance |

| This compound | Arylboronic Acid | Pd(PPh3)4 / Base | Diethyl (biphenyl-4-yl)phosphonate derivative | Access to functionalized biaryl scaffolds |

| Diaryl 2-bromo arylphosphonate | (Internal coupling) | Pd-catalyst / Chiral Ligand | P-chiral biaryl phosphonate | Precursor to chiral monophosphine ligands rsc.org |

Environmental and Biological Aspects of Organophosphonates General Context

Natural and Anthropogenic Sources of Organophosphonates

Organophosphonates, characterized by a stable carbon-phosphorus (C-P) bond, originate from both natural and human-made sources. cymitquimica.comchemicalbook.com

Natural Sources: Naturally occurring organophosphonates are produced by a variety of organisms, including bacteria, fungi, and invertebrates. chemicalbook.comchemicalbook.com The first naturally occurring phosphonate (B1237965), 2-aminoethylphosphonic acid (2-AEP), was discovered in 1959 in sheep rumen protozoa. chembk.comorganic-chemistry.org Since then, numerous other natural phosphonates have been identified, playing roles in cell signaling, membrane structure, and as natural antibiotics. chemicalbook.com For instance, the antibiotic fosfomycin (B1673569) and the herbicide phosphinothricin (B1261767) are well-known examples of bioactive natural phosphonates. chemicalbook.com

Anthropogenic Sources: Human activities have led to the widespread synthesis and use of a vast array of organophosphonates. cymitquimica.comchemicalbook.com These synthetic compounds are utilized in diverse industrial and agricultural applications. A prominent example is glyphosate, one of the world's most widely used herbicides. cymitquimica.comchemicalbook.com Other significant applications include their use as flame retardants, plasticizers, and additives in engine oil. chemicalbook.com The production and use of these compounds contribute to their presence in various environmental compartments. cymitquimica.comchemicalbook.com

Environmental Fate and Transport of Organophosphonates

The fate and transport of organophosphonates in the environment are governed by a combination of their physicochemical properties and their susceptibility to degradation processes. lookchem.comglpbio.com Their high resistance to abiotic degradation is a key characteristic. cymitquimica.comchemicalbook.com

Abiotic Degradation Processes (e.g., Hydrolysis, Photolysis)

Abiotic degradation of organophosphonates, which includes processes like hydrolysis and photolysis, is generally slow. cymitquimica.comlookchem.com

Hydrolysis: The C-P bond in phosphonates is notably resistant to chemical hydrolysis. chemicalbook.com While the ester linkages in some organophosphonate pesticides can be hydrolyzed, the core phosphonate structure remains intact. The rate of hydrolysis is often dependent on pH and temperature. lookchem.com For some organophosphate pesticides, hydrolysis is a significant degradation pathway in water, with the rate increasing with pH. lookchem.com

Photolysis: Photodegradation, or the breakdown of compounds by light, can contribute to the degradation of some organophosphonates, but it is often a slower process compared to biotic degradation. lookchem.com The presence of photosensitizers, such as humic substances in natural waters, can sometimes enhance the rate of photodegradation. researchgate.net However, for many organophosphonates, photolysis is not a major degradation pathway.

Biotic Degradation and Microbial Metabolism

Microbial activity is the primary driver of organophosphonate degradation in the environment. nih.govfishersci.ca

A wide variety of microorganisms have evolved the ability to break the stable C-P bond and utilize organophosphonates as a source of phosphorus, and in some cases, carbon and nitrogen. nih.govrsc.org This biodegradation is crucial for the removal of these compounds from soil and water. fishersci.ca The process often involves enzymes known as C-P lyases. cymitquimica.com The rate of biodegradation can be influenced by factors such as the microbial community composition, temperature, pH, and the presence of other nutrients. lookchem.com In some cases, microbial populations that have been previously exposed to organophosphonates show an enhanced ability to degrade them. lookchem.com

Organophosphonate Chemistry in Biological Systems

Organophosphonates play diverse and important roles in various biological systems, from microorganisms to invertebrates.

Naturally Occurring Phosphonates and their Biosynthesis

Nature has been producing phosphonates for a long time, with a wide variety of these compounds found in many organisms. chemicalbook.com The biosynthesis of the fundamental phosphonate building block, 2-aminoethylphosphonate (2-AEP), starts from phosphoenolpyruvate (B93156) (PEP) and involves a key enzymatic step catalyzed by phosphoenolpyruvate mutase. chemicalbook.com The stability of the C-P bond makes these molecules effective mimics of phosphate (B84403) esters and other biological molecules, allowing them to function as antibiotics, herbicides, and antimalarials. chemicalbook.com

Role in Microorganisms and Invertebrates

In microorganisms, phosphonates are involved in various metabolic processes. organic-chemistry.org Some bacteria can use phosphonates as a phosphorus source, which is particularly advantageous in phosphate-limited environments. rsc.org They are also components of complex macromolecules like phosphonolipids and phosphonoglycans in bacteria, protozoa, and invertebrates. In some invertebrates, such as the sea anemone, a significant portion of their total phosphorus can be in the form of phosphonates. The immune systems of invertebrates can also be affected by exposure to certain synthetic organophosphates.

Broader Research Trends in Organophosphorus Chemistry

Organophosphorus chemistry is a mature yet vibrant and expanding field of scientific inquiry, encompassing a wide range of applications in medicine, agriculture, and materials science. researchgate.netwikipedia.org Often described as being in a "golden age," phosphorus chemistry is recognized as one of the fastest-growing branches of organic chemistry, crucial for its role in creating compounds for pharmaceuticals, pesticides, and industrial materials like lubricants and plastics. nih.gov The core of current research focuses on the synthesis and study of organophosphorus compounds, which are organic molecules containing phosphorus. wikipedia.org

A significant trend is the development of novel phosphorus-containing compounds (P-compounds) with unique biological activities and physical properties. nih.gov Researchers are exploring new synthetic pathways and transformations to create a diverse array of these molecules. nih.govmdpi.com This includes the synthesis of phosphinates, phosphonates, phosphine (B1218219) oxides, and phosphonium (B103445) salts. wikipedia.orgacs.org The scientific community continues to show strong interest in this area, with research focusing on everything from synthetic methodologies to the fundamental properties and applications of these compounds. nih.govmdpi.com This ongoing exploration is driven by the diverse and valuable roles that organophosphorus compounds play, from life-saving drugs to essential agricultural products. researchgate.netnih.gov

Development of Sustainable and Green Synthetic Methods

A paramount trend in modern organophosphorus chemistry is the shift towards sustainable and green synthetic methods. researchgate.netacs.orgnih.gov This movement is motivated by the need to minimize the environmental impact of chemical production, aligning with the core principles of green chemistry. researchgate.netsciencedaily.com For decades, the synthesis of many organophosphorus compounds relied on hazardous reagents, most notably phosphorus trichloride (B1173362) (PCl₃), and involved processes that consumed significant energy and generated substantial waste. acs.org

Current research aims to design and implement eco-friendly methodologies that are safer and more efficient. researchgate.netrsc.org Key aspects of this green approach include:

Avoiding Hazardous Reagents : A major goal is to develop synthetic routes that circumvent the use of toxic and hazardous materials like PCl₃. acs.org

Energy Efficiency : New protocols are being developed that utilize alternative energy sources such as microwaves, visible light, and electrochemical cells, often allowing reactions to proceed at room temperature. researchgate.netrsc.org

Solvent-Free Techniques : Designing reactions that require no solvent or use environmentally benign solvents is a significant area of focus. researchgate.net

Life Cycle Assessment : A holistic approach is being adopted that considers the entire life cycle of a chemical, from raw material sourcing to its final disposal, to ensure a comprehensively sustainable design. acs.orgnih.govnih.gov

Feasible green chemistry methods for the synthesis of phosphonates have already been developed, though significant research is still required for the efficient recovery and recycling of these compounds. sciencedaily.com This focus on sustainability is not just an academic exercise but a necessary evolution to ensure the long-term viability and environmental acceptance of producing these critically important chemical compounds. researchgate.netacs.orgacs.org

Advancements in Analytical Techniques for Organophosphonates

The widespread use of organophosphonates, particularly as pesticides, has necessitated the development of precise, sensitive, and rapid analytical techniques for their detection and monitoring. rsc.orgnih.govnih.gov While conventional methods remain valuable, significant progress has been made in developing advanced sensor technologies for more convenient and on-site analysis. rsc.orgresearchgate.net

Traditional analytical methods are robust and reliable but often require laboratory settings and trained personnel. These include:

Gas Chromatography (GC) : A foundational technique, often paired with specific detectors like a Nitrogen-Phosphorus Detector (NPD) or a Flame Photometric Detector (FPD), for measuring organophosphonate levels in various samples, including wastewater and biological matrices. nih.govepa.gov

Mass Spectrometry (MS) : Frequently used in conjunction with GC (GC/MS), this technique provides high sensitivity and specificity, allowing for the qualitative confirmation of compound identities. nih.govepa.govresearchgate.net

The demand for real-time, portable, and low-cost detection has spurred innovation in sensor technology. rsc.orgnih.govresearchgate.net These advanced methods offer alternatives to lab-based analysis.

Key Advancements in Sensor Technology:

Electrochemical Sensors : These sensors detect changes in electrical signals upon interaction with the target analyte. They are noted for their potential in creating low-cost, scalable, and field-deployable devices. researchgate.net